molecular formula C47H60N7O10P B8269886 DMT-2M-O-Me-rG(ib)amidite CAS No. 251647-55-9

DMT-2M-O-Me-rG(ib)amidite

Cat. No. B8269886
CAS RN: 251647-55-9
M. Wt: 914.0 g/mol
InChI Key: LADCDGNEBIQAAU-SBCRAQIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMT-2M-O-Me-rG(ib)amidite, also known as DMT-2′O-Methyl-rG (ib) Phosphoramidite, is a modified guanosine with a 2’-O- (2-methoxyethyl) group . It has the empirical formula C45H56N7O9P and a molecular weight of 869.94 .


Synthesis Analysis

The synthesis of DMT-2M-O-Me-rG(ib)amidite usually proceeds in the opposite direction to enzymatic synthesis . It has been used in the synthesis of oligonucleotides as antisense drugs .


Molecular Structure Analysis

The molecular structure of DMT-2M-O-Me-rG(ib)amidite includes a guanosine base, an isobutyryl base protecting group, a methyl 2’ protecting group, and a DMT 5’ protecting group .


Chemical Reactions Analysis

The chemical reactions involving DMT-2M-O-Me-rG(ib)amidite are typically associated with the synthesis of oligonucleotides .


Physical And Chemical Properties Analysis

DMT-2M-O-Me-rG(ib)amidite is a white to off-white powder . It is suitable for oligo synthesis .

Safety and Hazards

In case of inhalation, move the person into fresh air and give artificial respiration if necessary. If it comes into contact with skin, wash off with soap and plenty of water. If it comes into contact with eyes, flush eyes with water as a precaution .

Relevant Papers Unfortunately, the search results did not provide specific papers related to DMT-2M-O-Me-rG(ib)amidite . For more detailed information, it would be beneficial to conduct a thorough literature review on the topic.

properties

CAS RN

251647-55-9

Molecular Formula

C47H60N7O10P

Molecular Weight

914.0 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C47H60N7O10P/c1-30(2)43(55)51-46-50-42-39(44(56)52-46)49-29-53(42)45-41(60-27-26-57-7)40(64-65(62-25-13-24-48)54(31(3)4)32(5)6)38(63-45)28-61-47(33-14-11-10-12-15-33,34-16-20-36(58-8)21-17-34)35-18-22-37(59-9)23-19-35/h10-12,14-23,29-32,38,40-41,45H,13,25-28H2,1-9H3,(H2,50,51,52,55,56)/t38-,40-,41-,45-,65?/m1/s1

InChI Key

LADCDGNEBIQAAU-SBCRAQIVSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OCCOC

Origin of Product

United States

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